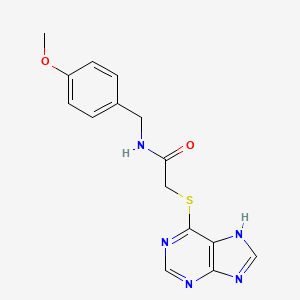
N-(4-methoxybenzyl)-2-(9H-purin-6-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group, a purinylsulfanyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methoxybenzylamine with 6-chloropurine to form the intermediate 4-methoxybenzyl-6-chloropurine. This intermediate is then reacted with thioacetic acid to introduce the sulfanyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of a nitro group can produce an amine derivative.
科学的研究の応用
N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects.
類似化合物との比較
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar in structure but lacks the purinylsulfanyl group.
4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine and sulfanyl groups.
Uniqueness
N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE is unique due to the presence of both the methoxyphenyl and purinylsulfanyl groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C15H15N5O2S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-22-11-4-2-10(3-5-11)6-16-12(21)7-23-15-13-14(18-8-17-13)19-9-20-15/h2-5,8-9H,6-7H2,1H3,(H,16,21)(H,17,18,19,20) |
InChIキー |
XLJQMEUZSPZIKG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11566955.png)
![5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11566956.png)
![methyl 4-{7-[(2,5-dimethylphenyl)carbamoyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11566964.png)
![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide](/img/structure/B11566976.png)
![[3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B11566978.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B11566979.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567001.png)
![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate](/img/structure/B11567008.png)
![1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]](/img/structure/B11567014.png)
![3-[Bromo(phenyl)methyl]-8-cyano-5,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B11567016.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11567022.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B11567029.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567032.png)
![2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole)](/img/structure/B11567033.png)
